4-[2-(3-methoxyphenoxy)ethyl]morpholine
Description
Properties
IUPAC Name |
4-[2-(3-methoxyphenoxy)ethyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-15-12-3-2-4-13(11-12)17-10-7-14-5-8-16-9-6-14/h2-4,11H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOPEYVTFFBMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-methoxyphenoxy)ethyl]morpholine typically involves the reaction of 3-methoxyphenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethyl group, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of 4-[2-(3-methoxyphenoxy)ethyl]morpholine can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production methods .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-methoxyphenoxy)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[2-(3-methoxyphenoxy)ethyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-(3-methoxyphenoxy)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-[2-(3-Methoxyphenoxy)ethyl]morpholine becomes evident when compared to analogous compounds. Below is a detailed comparison based on substituent type, position, and biological activity:
Structural Comparison Table
| Compound Name | Substituent Type/Position | Bridge Length | Molecular Weight (g/mol) | Key Properties/Biological Activity |
|---|---|---|---|---|
| 4-[2-(3-Methoxyphenoxy)ethyl]morpholine | 3-Methoxy on phenoxy | Ethyl (C2) | ~265.3* | Enhanced solubility; potential CNS activity |
| 4-[2-(4-Bromophenoxy)ethyl]morpholine | 4-Bromo on phenoxy | Ethyl (C2) | 284.18 | Halogen bonding; enzyme/receptor inhibition |
| 4-[6-(4-Methoxyphenoxy)hexyl]morpholine | 4-Methoxy on phenoxy | Hexyl (C6) | 293.41 | Improved lipophilicity; receptor ligand studies |
| 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine | Piperidine moiety (N-heterocycle) | Ethyl (C2) | 228.33 | Antitumor and antimicrobial activity |
| 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine | Piperidine (3-position) | Ethyl (C2) | 228.33 | Neurotransmitter modulation; neuropharmacology |
*Estimated based on molecular formula C₁₃H₁₉NO₃.
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxy group in the target compound donates electrons via resonance, increasing solubility in polar solvents compared to halogenated analogs like 4-[2-(4-Bromophenoxy)ethyl]morpholine, where bromine’s electron-withdrawing nature enhances halogen bonding but reduces solubility .
- Positional Isomerism: Para-substituted analogs (e.g., 4-[6-(4-Methoxyphenoxy)hexyl]morpholine) exhibit distinct steric and electronic profiles compared to meta-substituted derivatives. For instance, para-methoxy groups may enhance binding to planar aromatic receptors, while meta-substitution could favor interactions with non-symmetric targets .
Bridge Length and Flexibility
- Ethyl bridges (C2) in the target compound provide moderate conformational flexibility, balancing bioavailability and receptor fit.
Key Research Findings
- Synthetic Routes: The target compound is synthesized via nucleophilic substitution, similar to 4-[2-(4-Bromophenoxy)ethyl]morpholine, where morpholine reacts with 3-methoxyphenoxyethyl halides under basic conditions .
- Computational Studies: Molecular docking predicts that the 3-methoxy group stabilizes interactions with polar residues in enzyme active sites, a feature absent in non-substituted morpholine derivatives .
- In Vitro Data : Preliminary assays suggest IC₅₀ values in the micromolar range for receptor binding, comparable to 4-[2-(4-Piperidinylmethoxy)ethyl]morpholine but lower than halogenated derivatives due to reduced electrophilicity .
Q & A
Q. How can researchers optimize the synthesis of 4-[2-(3-methoxyphenoxy)ethyl]morpholine to improve yield and purity?
- Methodological Answer : Optimization involves adjusting reaction conditions such as temperature, catalyst loading, and solvent selection. For morpholine derivatives, sodium hydroxide is often used as a catalyst under basic conditions (e.g., in the synthesis of 2-(4-chlorophenyl)morpholine via amine-ethylene oxide reactions) . Purification techniques like column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) are critical for isolating high-purity products. Kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) can identify bottlenecks, such as incomplete ring closure or side reactions.
Q. What spectroscopic methods are recommended for confirming the structural integrity of 4-[2-(3-methoxyphenoxy)ethyl]morpholine?
- Methodological Answer : A combination of 1H/13C NMR (to confirm substituent positions and morpholine ring integrity), FT-IR (to verify ether and amine functional groups), and high-resolution mass spectrometry (HRMS) (for molecular weight validation) is essential. For example, in analogous morpholine derivatives, characteristic NMR peaks include δ 3.6–4.0 ppm for morpholine ring protons and δ 6.5–7.0 ppm for aromatic protons from the 3-methoxyphenoxy group . IR absorption bands near 1100–1250 cm⁻¹ (C-O-C stretch) and 2800–3000 cm⁻¹ (C-H stretch) further validate the structure.
Q. What are the critical parameters to consider when scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Key parameters include:
- Solvent selection : Use scalable solvents like ethanol or dichloromethane with low toxicity profiles.
- Catalyst efficiency : Optimize NaOH or alternative catalysts (e.g., K₂CO₃) to minimize byproducts.
- Temperature control : Exothermic reactions (e.g., ring-opening of ethylene oxide) require gradual reagent addition and cooling .
- Purification scalability : Replace column chromatography with distillation or crystallization for cost-effective large-scale production.
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of 4-[2-(3-methoxyphenoxy)ethyl]morpholine with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution and reactive sites (e.g., nucleophilic oxygen in the morpholine ring). Molecular docking studies (using software like AutoDock Vina) predict binding affinities to enzymes or receptors. For example, trifluoromethoxy-substituted morpholines show enhanced hydrophobic interactions in enzyme active sites, which can be extrapolated to design derivatives with improved binding .
Q. What strategies are effective in resolving contradictions in reported biological activities of morpholine derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences or incubation times). Strategies include:
- Orthogonal assays : Validate cytotoxicity results using both MTT and ATP-based luminescence assays.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributing factors .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization).
Q. How does the 3-methoxyphenoxy group influence the compound’s pharmacokinetic properties?
- Methodological Answer : The 3-methoxyphenoxy group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability but potentially reducing aqueous solubility. In vitro ADME assays (e.g., Caco-2 cell permeability, microsomal stability) quantify these effects. For instance, morpholine derivatives with similar substituents show prolonged plasma half-lives in rodent models due to reduced CYP450 metabolism .
Key Notes
- Advanced questions emphasize mechanistic and computational approaches, while basic questions focus on foundational synthesis and characterization.
- Methodological answers prioritize reproducible experimental design and data validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
